![molecular formula C21H29Cl3N2O3 B4960329 1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)
1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride
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Description
Synthesis Analysis
The synthesis of compounds similar to 1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride often involves multi-step chemical reactions starting from basic aromatic compounds and piperazine derivatives. For instance, Wang Xiao-shan (2011) described the synthesis of a related compound by acetylation of ferulic acid, followed by reaction with piperazine, and subsequent deacetylation to obtain the target product, demonstrating a yield of over 56.9% (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Structural characterization of such compounds is typically performed using techniques like IR spectroscopy, NMR (1H and 13C), and MS (Mass Spectrometry). These methods provide detailed insights into the molecular framework and functional groups present in the compound, confirming the success of the synthesis process and the purity of the compound.
Chemical Reactions and Properties
Compounds with piperazine as a core structure often exhibit a variety of chemical reactions due to the presence of multiple functional groups. For example, Ashimori et al. (1991) synthesized optically active derivatives of a similar compound and studied their pharmacological effects, indicating the potential for diverse chemical reactivity and biological activity (Ashimori et al., 1991).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, can be determined through experimental analysis. Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on related compounds, providing valuable information on the intermolecular interactions and solid-state properties (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways, are crucial for understanding the behavior of the compound under various conditions. Muszalska et al. (2005) developed a validated HPLC and TLC methodology for determining the purity and stability of a similar compound, highlighting the importance of analytical techniques in assessing the chemical properties of such complex molecules (Muszalska et al., 2005).
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3.2ClH/c1-26-21-5-3-2-4-20(21)24-12-10-23(11-13-24)14-19(25)16-27-15-17-6-8-18(22)9-7-17;;/h2-9,19,25H,10-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPRJDVTBIRYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COCC3=CC=C(C=C3)Cl)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6050368 |
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